molecular formula C20H29BF2N4O B12976454 N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide

N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide

Cat. No.: B12976454
M. Wt: 390.3 g/mol
InChI Key: XESWEXDAPXALAA-UHFFFAOYSA-N
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Description

BDP FL amine, also known as 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexylazanium chloride, is an amino derivative of the borondipyrromethene dye. This compound is notable for its high water solubility and is primarily used in the FAM (fluorescein) channel due to its excellent fluorescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

BDP FL amine is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure.

Industrial Production Methods

Industrial production of BDP FL amine involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

BDP FL amine undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can react with carboxylic acids and activated NHS esters to form amide bonds.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.

Common Reagents and Conditions

    Carboxylic Acids and NHS Esters: These reagents are commonly used for amide bond formation with the amine group of BDP FL amine.

    Solvents: The compound is soluble in DMSO, DMF, methanol, and water, which are often used as solvents in its reactions.

Major Products Formed

The primary products formed from reactions involving BDP FL amine are typically amide derivatives, which retain the fluorescent properties of the parent compound .

Scientific Research Applications

BDP FL amine is widely used in various scientific research fields due to its fluorescent properties:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.

    Medicine: Utilized in diagnostic imaging and as a marker in various medical assays.

    Industry: Applied in the development of fluorescent dyes and markers for industrial applications.

Mechanism of Action

BDP FL amine exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (503 nm) and emits light at a different wavelength (509 nm), making it highly useful for fluorescence-based applications. The amine group allows for easy conjugation with other molecules, facilitating its use in labeling and imaging .

Comparison with Similar Compounds

BDP FL amine is part of the borondipyrromethene dye family, which includes several similar compounds:

BDP FL amine stands out due to its high water solubility and suitability for the FAM channel, making it a versatile and valuable tool in various research and industrial applications .

Properties

Molecular Formula

C20H29BF2N4O

Molecular Weight

390.3 g/mol

IUPAC Name

N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide

InChI

InChI=1S/C20H29BF2N4O/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28)

InChI Key

XESWEXDAPXALAA-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCN)C)C)(F)F

Origin of Product

United States

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